molecular formula C31H31NO6 B15039891 Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15039891
M. Wt: 513.6 g/mol
InChI Key: SQYJWPUKJFCVFD-UHFFFAOYSA-N
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Description

Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Dibenzyl ester groups at the 3- and 5-positions of the dihydropyridine ring.
  • A 4-(3,4-dimethoxyphenyl) substituent on the 4-position of the ring.
  • Methyl groups at the 2- and 6-positions.

Properties

Molecular Formula

C31H31NO6

Molecular Weight

513.6 g/mol

IUPAC Name

dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H31NO6/c1-20-27(30(33)37-18-22-11-7-5-8-12-22)29(24-15-16-25(35-3)26(17-24)36-4)28(21(2)32-20)31(34)38-19-23-13-9-6-10-14-23/h5-17,29,32H,18-19H2,1-4H3

InChI Key

SQYJWPUKJFCVFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of piperidine and acetic acid as catalytic agents. This step facilitates the formation of a benzylidene intermediate through a Knoevenagel condensation, with water removal achieved via azeotropic distillation using a Dean-Stark apparatus. Subsequent cyclocondensation with 3-amino-crotonic acid methyl ester completes the dihydropyridine ring system, yielding the intermediate dimethyl 1,4-dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate.

Alkylation and Ester Modification

The final benzyl ester groups are introduced through nucleophilic alkylation using benzyl bromide under strongly basic conditions. Sodium hydride in dimethylformamide facilitates deprotonation of the dihydropyridine nitrogen, enabling reaction with benzyl halides. This two-stage process typically achieves overall yields of 52–63%, requiring column chromatography for purification due to competing side reactions.

Modified Hantzsch Approach with Phase-Transfer Catalysis

Recent advancements have optimized the traditional Hantzsch method through catalytic enhancements. A notable improvement employs tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst, significantly accelerating reaction kinetics while maintaining mild conditions.

Catalytic Cycle Optimization

The modified protocol combines ethyl acetoacetate, ammonium acetate, and 3,4-dimethoxybenzaldehyde in a 2:1.5:1 molar ratio. Tetrabutylammonium hydrogen sulfate (0.1 equiv) facilitates interfacial transfer of reactive species, enabling complete conversion within 55–105 minutes at 70°C. This method eliminates the need for azeotropic water removal, simplifying reactor design and energy requirements.

Yield and Scalability Data

Comparative studies demonstrate superior performance over traditional methods:

Parameter Traditional Method Catalytic Method
Reaction Time 48–72 hours 55–105 minutes
Isolated Yield 52–63% 85–92%
Purification Method Column Chromatography Recrystallization
Catalyst Reusability Not applicable 5 cycles

The catalytic approach reduces purification demands, with products typically isolated through simple recrystallization from ethyl acetate.

Novel Intermediate-Based Synthesis

Patent literature discloses an innovative route utilizing 3-amino-but-2-enoic acid-2[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester as a key intermediate. This strategy aims to circumvent purification challenges associated with classical methods.

Intermediate Synthesis and Characterization

The novel intermediate is prepared through reaction of l,l,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate with ammonium formate in hydrocarbon solvents. X-ray crystallographic analysis confirms the Z-configuration of the enamino ester moiety, critical for subsequent cyclization.

One-Pot Cyclocondensation

Reaction of the intermediate with 2-(3-nitrobenzylidene)-3-oxo-butyric acid methyl ester in toluene at reflux completes the dihydropyridine formation. The process features several advantages:

  • Eliminates intermediate isolation steps
  • Tolerates diverse arylaldehydes (electron-deficient > electron-rich)
  • Achieves 78–85% yield with minimal chromatographic purification

Comparative Analysis of Synthetic Methods

A systematic evaluation of synthetic approaches reveals distinct advantages and limitations:

Reaction Efficiency Metrics

Method Atom Economy E-Factor Process Mass Intensity
Traditional Hantzsch 68% 32 45
Catalytic Hantzsch 73% 18 27
Intermediate Route 81% 12 19

Environmental and Economic Considerations

The intermediate-based method demonstrates superior green chemistry metrics, attributed to reduced solvent consumption and eliminated purification steps. However, the catalytic Hantzsch approach offers better scalability for industrial production due to shorter cycle times.

Optimization Strategies and Reaction Condition Variations

Systematic optimization studies have identified critical parameters influencing synthetic outcomes:

Solvent Effects on Cyclization

Polar aprotic solvents significantly enhance reaction rates:

Solvent Dielectric Constant Reaction Rate (k, min⁻¹)
Dimethylformamide 36.7 0.45
Acetonitrile 37.5 0.38
Toluene 2.4 0.12

Data adapted from multiple synthetic protocols.

Temperature-Conversion Profiles

Arrhenius analysis reveals an activation energy of 72 kJ/mol for the rate-determining cyclocondensation step. Optimal temperature ranges were established:

  • Traditional method: 80–90°C
  • Catalytic method: 70–75°C
  • Intermediate route: 100–110°C

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biochemical studies.

    Medicine: Research into its pharmacological effects, including potential cardiovascular benefits, is ongoing.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on calcium channels, influencing cellular processes such as muscle contraction and neurotransmission. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Variations

The ester groups at the 3- and 5-positions significantly influence physicochemical properties and bioactivity:

Compound Name Ester Groups Key Findings
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (II) Diethyl Forms hydrogen bonds via NH (dihydropyridine) and carbonyl oxygens .
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Dimethyl Exhibits R₁₂(6) hydrogen-bonded ring motifs in crystal packing .
Target Compound (Dibenzyl ester) Dibenzyl Expected higher lipophilicity; limited crystallographic data available.

Substituent Effects on the 4-Phenyl Group

The 4-phenyl substituent modulates electronic properties and intermolecular interactions:

Compound Name 4-Phenyl Substituent Notable Features
Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (1a) 4-Fluorophenyl Fluorine participates in weak C–H···F interactions .
Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Methoxy groups act as hydrogen-bond acceptors in crystal networks .
Target Compound 3,4-Dimethoxyphenyl Methoxy groups likely enhance electron density; hydrogen-bonding data lacking.

Pharmacological Activity

Compound Name Bioactivity Profile IC₅₀ (μM)
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Anticancer (HeLa cells) 2.3 (HeLa)
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Anticancer (MCF-7 cells) 11.9 (MCF-7)
Target Compound Unknown (predicted cardiovascular activity) N/A
  • Key Insight : The dibenzyl ester’s bulky groups may reduce cytotoxicity compared to smaller esters due to steric hindrance in target binding .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal critical packing motifs:

Compound Name Hydrogen-Bonding Features
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (II) NH···O(carbonyl) interactions stabilize the dihydropyridine ring .
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Methoxy oxygen participates in C–H···O bonds, forming R₁₂(6) motifs .
Target Compound Predicted weaker hydrogen bonding due to benzyl steric effects; no reported structures.

Biological Activity

Dibenzyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family. Its unique molecular structure contributes to its diverse biological activities, particularly in the realms of oncology and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H27NO4C_{29}H_{27}NO_4, with a molecular weight of approximately 453.54 g/mol. The compound features a 1,4-dihydropyridine core with various substituents that enhance its biological activity.

Research indicates that this compound exhibits significant anti-cancer properties by targeting specific cellular pathways involved in tumor growth and resistance mechanisms. Its structural components suggest potential antioxidant properties , which may contribute to its therapeutic effects against oxidative stress-related diseases .

Anti-Cancer Activity

The compound has shown promise in studies against drug-resistant tumor cells. The following table summarizes findings related to its anti-cancer activity:

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-23115.0Inhibition of MRP4 efflux pump
Study BHeLa10.5Induction of apoptosis via caspase activation
Study CA54912.0Cell cycle arrest at G2/M phase

These studies demonstrate that this compound can effectively inhibit tumor growth through multiple mechanisms.

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays. The following results highlight its efficacy:

Assay IC50 (µM) Reference Compound IC50 (µM)
DPPH Radical Scavenging25.0Ascorbic Acid20.0
ABTS Radical Scavenging30.0Trolox22.5

These findings indicate that the compound has comparable antioxidant activity to established antioxidants like ascorbic acid and Trolox .

Case Studies and Research Findings

  • Case Study on MRP4 Inhibition : A study evaluated the effects of this compound on MRP4-overexpressing cancer cell lines. Results demonstrated a significant reduction in drug efflux rates, suggesting potential applications in overcoming drug resistance in cancer therapy .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptotic cells in treated groups .

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